

Terbumeton (CAS 33693-04-8): A Comprehensive Technical Profile

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Terbumeton, with the CAS registry number 33693-04-8, is a selective, systemic herbicide belonging to the methoxytriazine class of chemicals.[1][2] It is primarily utilized for the pre- and post-emergence control of a wide range of annual and perennial broadleaf weeds and grasses in various agricultural and non-crop settings.[1] Absorbed through both the roots and foliage of plants, **Terbumeton**'s herbicidal activity stems from its ability to inhibit photosynthesis.[1][2] This technical guide provides an in-depth profile of **Terbumeton**, encompassing its chemical and physical properties, toxicological data, established analytical methods, and a detailed examination of its mechanism of action, synthesis, and metabolic and degradation pathways.

Chemical and Physical Properties

Terbumeton is a white crystalline solid.[1] Its fundamental chemical and physical characteristics are summarized in the table below, providing essential data for handling, formulation, and environmental fate assessment.



Property	Value	Source(s)	
Molecular Formula	C10H19N5O [3][4][5][6]		
Molecular Weight	225.29 g/mol	[4][5][6]	
IUPAC Name	N2-(1,1-dimethylethyl)-N4- ethyl-6-methoxy-1,3,5-triazine- [3] 2,4-diamine		
Synonyms	Caragard, GS 14259, Terbuthylon	[1][3]	
Melting Point	123.5 °C	[7]	
Boiling Point	366.8 °C (rough estimate) [7]		
Water Solubility	130 mg/L (at 20 °C)	20 °C) [7]	
рКа	4.59 ± 0.10 (Predicted)	[7]	

Toxicological Profile

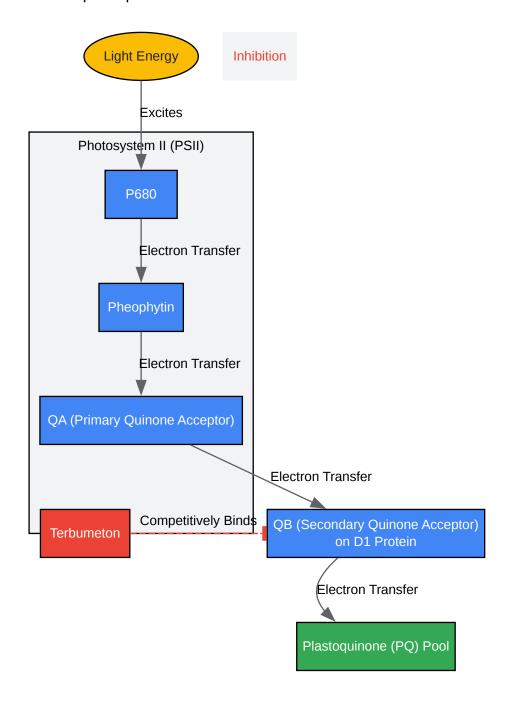
The toxicological data for **Terbumeton** are crucial for assessing its potential hazards to human health and the environment. The following table summarizes the available acute toxicity data. **Terbumeton** is classified as harmful if swallowed and is noted for its high toxicity to aquatic life. [3][8]

Toxicity Endpoint	Species	Value	Source(s)
Acute Oral LD50	Rat	> 651 mg/kg	[9]
Acute Dermal LD50	Rat	> 3170 mg/kg	[9]
Acute Inhalation LC50	Rat	10.0 mg/L	[9]
Aquatic Toxicity (Algae) EC ₅₀	Unknown	0.009 mg/L	[9]

Mechanism of Action: Photosynthesis Inhibition



Terbumeton, like other s-triazine herbicides, exerts its phytotoxic effects by disrupting photosynthesis at Photosystem II (PSII).[1][2][8] Specifically, it competitively inhibits the binding of plastoquinone (PQ) to the QB-binding site on the D1 protein within the PSII complex.[8][10] [11] This blockage of electron transport from the primary quinone acceptor (QA) to the secondary quinone acceptor (QB) halts the photosynthetic electron flow, thereby preventing the production of ATP and NADPH necessary for CO₂ fixation.[10][11] The disruption of this critical energy-producing pathway ultimately leads to the starvation and rapid photo-oxidative destruction of the susceptible plant.





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Mechanism of Photosynthesis Inhibition by **Terbumeton**.

Experimental Protocols

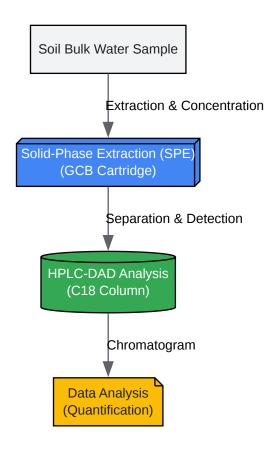
Analytical Method for Terbumeton and its Metabolites in Soil Bulk Water by HPLC-DAD

This method allows for the simultaneous quantification of **Terbumeton** (TER) and its primary metabolites: **terbumeton**-desethyl (TED), **terbumeton**-2-hydroxy (TOH), and **terbumeton**-deisopropyl (TID).[4]

- 1. Sample Preparation: Solid-Phase Extraction (SPE)
- Condition a graphitized carbon black (GCB) cartridge.
- Pass the soil bulk water sample through the conditioned GCB cartridge.
- Elute the analytes from the cartridge.
- 2. Chromatographic Conditions:
- Instrument: High-Performance Liquid Chromatograph with a Diode Array Detector (HPLC-DAD).
- Column: C18 reversed-phase column.[4]
- Mobile Phase: An isocratic mixture of acetonitrile and 0.005 mol/L phosphate buffer (pH 7.0) in a 35:65 (v/v) ratio.[4]
- Flow Rate: 0.8 mL/min.[4]
- Detection: Diode Array Detector set at an appropriate wavelength for the analytes.
- 3. Quantification:
- Generate a calibration curve using certified reference standards of **Terbumeton** and its metabolites.



• Quantify the analytes in the samples by comparing their peak areas to the calibration curve.



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Analytical Workflow for **Terbumeton** in Soil Water.

Analytical Method for Triazine Herbicides in Water by GC-MS

This protocol outlines a general procedure for the analysis of triazine herbicides, including **Terbumeton**, in water samples.

- 1. Sample Preparation:
- Extract the analytes from the water sample using a suitable technique such as solid-phase extraction (SPE).[12][13]
- Dry the extract using anhydrous sodium sulfate.
- Concentrate the extract under a gentle stream of nitrogen.



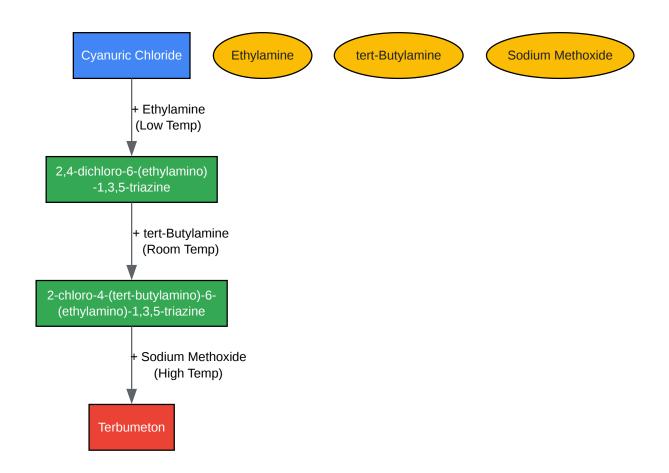
- Reconstitute the residue in a suitable solvent (e.g., ethyl acetate).
- 2. GC-MS Conditions:
- Instrument: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
- Injection: Splitless injection of 1-2 μL of the extract.
- Injector Temperature: 250 °C.[12][14]
- Carrier Gas: Helium at a constant flow.[14]
- Oven Temperature Program:
 - Initial temperature of 60-140 °C.[12][14]
 - Ramp at a rate of 6-15 °C/min to a final temperature of 250-270 °C.[12][14]
- MS Interface Temperature: 280 °C.[14]
- Ionization Mode: Electron Ionization (EI).
- Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity, or full scan for identification.[14]
- 3. Identification and Quantification:
- Identify **Terbumeton** by comparing its retention time and mass spectrum to that of a certified reference standard.
- · Quantify using an internal standard method.

Synthesis of Terbumeton

The commercial synthesis of **Terbumeton** involves a sequential nucleophilic substitution of the chlorine atoms on a cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) core.[3][9] The reactivity of the chlorine atoms decreases with each substitution, allowing for a controlled, stepwise reaction.[9][15] The general synthetic pathway is as follows:



- Monosubstitution: Reaction of cyanuric chloride with one equivalent of ethylamine at a low temperature (e.g., 0 °C) in the presence of a base to neutralize the HCl byproduct.[16][17]
- Disubstitution: The resulting dichlorotriazine is then reacted with one equivalent of tert-butylamine at a slightly elevated temperature (e.g., room temperature).[16][17]
- Trisubstitution: Finally, the remaining chlorine atom is substituted by a methoxy group through a reaction with sodium methoxide at a higher temperature.[15]



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Synthetic Pathway of **Terbumeton**.

Metabolic and Degradation Pathways

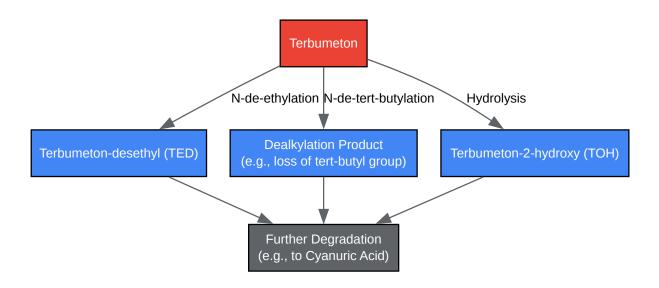
The environmental fate of **Terbumeton** is influenced by both biotic and abiotic degradation processes.[18][19][20] The primary metabolic pathways for s-triazine herbicides involve N-



dealkylation and hydrolysis.[21] For **Terbumeton**, the following degradation products have been identified:

- Terbumeton-desethyl (TED): Formed by the removal of the ethyl group.[4]
- **Terbumeton**-deisopropyl (TID): Although named deisopropyl, this likely refers to the dealkylation of the tert-butyl group, which is a known pathway for related triazines.[4]
- Terbumeton-2-hydroxy (TOH): Results from the hydrolysis of the methoxy group to a hydroxyl group.[4]
- Terbutylazine-2-hydroxy: A known environmental transformation product.[3]

Microbial degradation plays a significant role in the breakdown of s-triazine herbicides in soil and water.[2][18] Abiotic processes such as hydrolysis and photodegradation can also contribute to its transformation.[12] The rate of hydrolysis is influenced by pH, with faster degradation occurring in acidic or alkaline conditions compared to neutral pH.[12]



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Metabolic and Degradation Pathways of **Terbumeton**.

Conclusion

This technical guide has provided a detailed chemical profile of **Terbumeton** (CAS 33693-04-8), summarizing its key properties, toxicological information, and analytical methodologies. The



mechanism of action, involving the inhibition of photosystem II, is a well-established characteristic of the triazine herbicide family. While the general synthetic route and the primary metabolic and degradation products are understood, further research into detailed reaction kinetics, the complete elucidation of all transformation intermediates, and their respective toxicological profiles would provide a more comprehensive understanding of this widely used herbicide. The information presented herein serves as a valuable resource for researchers, scientists, and professionals involved in drug development and environmental science.

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